molecular formula C18H18FN3O3S B2919979 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1904021-56-2

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide

Katalognummer B2919979
CAS-Nummer: 1904021-56-2
Molekulargewicht: 375.42
InChI-Schlüssel: AIPSAMZRDIKDEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Melanoma Imaging

  • Radiotracer Development : A study by Greguric et al. (2009) discussed the development of a novel radiotracer, [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, for PET melanoma imaging. This radiotracer demonstrated high tumor uptake and rapid body clearance, mainly through renal excretion, showing potential for assessing the responsiveness of therapeutic agents in clinical trials.

Neuroprotection

  • Na+/Ca2+ Exchange Inhibition : Research by Iwamoto & Kita (2006) on a related compound, YM-244769, identified it as a potent Na+/Ca2+ exchange inhibitor. This compound preferentially inhibited NCX3 and was found to protect against hypoxia/reoxygenation-induced cell damage in neuronal cells, highlighting its potential as a neuroprotective drug.

Alzheimer's Disease

  • β-Amyloid Plaque Imaging : Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. Their study, found in Cui et al. (2012), demonstrated these derivatives' high affinity for Aβ aggregates and potential use in detecting plaques in the living human brain.

Gastric Lesion Protection

  • 1-Methylnicotinamide Derivative : The study by Brzozowski et al. (2008) explored the effects of 1-Methylnicotinamide (MNA), a derivative of nicotinamide, on gastric lesions. MNA was found to offer potent protection against stress-induced gastric lesions, involving mechanisms such as the action of prostacyclin and sensory nerves.

Supramolecular Chemistry

  • Copper(II) Complexes with Nicotinamide : Halaška et al. (2016) conducted a study on copper(II) complexes involving nicotinamide, demonstrating the potential of nicotinamide in forming supramolecular arrays. Their research, detailed in Halaška et al. (2016), showcased the structural versatility and potential applications of such complexes in materials science.

Drug Synthesis

  • Solid Support Synthesis : Ouyang, Tamayo, and Kiselyov (1999) reported on the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using a solid support synthesis method. Their study, found in Ouyang et al. (1999), highlights the potential for creating complex molecular structures, like the one in your query, through innovative synthesis techniques.

Organic Synthesis and Catalysis

  • Asymmetric Mannich Reaction : A study by Li, Lin, & Du (2019) developed an organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines. This method efficiently constructs tetrasubstituted C‒F stereocenters, demonstrating the compound's relevance in stereoselective synthesis.

Eigenschaften

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-26-18-14(3-2-6-21-18)17(24)20-7-8-22-10-12-9-13(19)4-5-15(12)25-11-16(22)23/h2-6,9H,7-8,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPSAMZRDIKDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.